molecular formula C21H15ClN6OS2 B2828167 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 893920-63-3

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2828167
CAS No.: 893920-63-3
M. Wt: 466.96
InChI Key: QKTNPWWWDNTBCK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin core substituted with a 3-chlorophenyl group at position 1, a thioether linkage at position 4, and an acetamide side chain connected to a 6-methylbenzothiazol moiety. The 3-chlorophenyl and methylbenzothiazol groups likely influence target selectivity and metabolic stability.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6OS2/c1-12-5-6-16-17(7-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-4-2-3-13(22)8-14/h2-9,11H,10H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTNPWWWDNTBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the 3-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Thioether formation:

    Acetamide formation: The final step involves the reaction of the thioether intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Purification
Pyrazolo[3,4-d]pyrimidine cyclizationPotassium carbonate, DMFEthanol/DMFRefluxColumn chromatography
Thio group installationThiols, base (e.g., K₂CO₃)DMFRoom temperatureRecrystallization
Acetamide couplingEDC, HOBt, DIPEADichloromethane0–5°CColumn chromatography

Reaction Mechanisms

3.1. Cyclization of Pyrazolo[3,4-d]pyrimidine

  • Nucleophilic Attack : Hydrazones or related precursors undergo cyclization via nucleophilic attack on carbonyl carbons, forming the fused heterocyclic core.

  • Base-Mediated Dehydration : Potassium carbonate facilitates dehydration to stabilize the aromatic system.

3.2. Thio Group Reactivity

  • Nucleophilic Substitution : The thiolate ion attacks the electrophilic ring position (e.g., 4-position of pyrazolo[3,4-d]pyrimidine), displacing leaving groups like chloride.

  • Redox Sensitivity : Thio groups may undergo oxidation under harsh conditions, necessitating controlled reaction environments.

3.3. Amide Bond Formation

  • Coupling Chemistry : Activation of the carboxylic acid (e.g., via EDC/HOBt) facilitates nucleophilic attack by the amine group, forming the amide bond .

  • Steric Effects : The bulky 6-methylbenzo[d]thiazol-2-yl group may influence reaction kinetics, requiring optimized reaction times .

Chemical Stability and Reactivity

  • Thio Group Stability : The thio group is less prone to oxidation compared to hydroxyl groups but may react with electrophiles (e.g., alkylation agents).

  • Amide Hydrolysis : The acetamide group is stable under neutral conditions but may hydrolyze under acidic or basic environments, yielding carboxylic acids .

  • Pyrazolo[3,4-d]pyrimidine Reactivity : The fused heterocycle may undergo electrophilic substitution at positions adjacent to nitrogen atoms under specific conditions.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : Confirms the presence of aromatic protons, amide NH signals, and the thio group’s environment .

  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns consistent with the molecular formula.

  • High-Performance Liquid Chromatography (HPLC) : Ensures purity and isolates the compound from byproducts.

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Source Evidence
Target Compound Pyrazolo[3,4-d]pyrimidin 3-chlorophenyl, 6-methylbenzothiazol Inferred kinase/antimicrobial N/A
Compound 19 Pyrimidin-4-one 3,5-dimethoxyphenyl, 6-(trifluoromethyl)benzothiazol CK1-specific inhibition [1]
Compound 1 Pyrimidin-thio + oxadiazole 4-chlorophenyl, 4-nitrophenyl, oxadiazole-thio Antiproliferative (in silico) [2]
Thieno[2,3-d]pyrimidin-triazole Thienopyrimidine + 1,2,3-triazole Phenylthieno, substituted triazole Antimicrobial [3]
Pyrazole-acetamide derivatives Pyrazole + benzimidazole Methylbenzoimidazol, methylthio, cyanoacetamide Synthetic versatility [4]

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidin core contrasts with the pyrimidin-4-one in Compound 19 and the thienopyrimidine in . Pyrazolo-pyrimidins are known for kinase inhibition due to ATP-binding mimicry, whereas thienopyrimidines often exhibit antimicrobial activity .

Substituent Effects: 3-Chlorophenyl vs. 3,5-Dimethoxyphenyl: The electron-withdrawing chloro group in the target compound may enhance binding affinity to hydrophobic kinase pockets compared to the electron-donating methoxy groups in Compound 19 . 6-Methylbenzothiazol vs.

Linker and Side Chain Modifications :

  • The thioether-acetamide linker in the target compound is shared with Compound 1 , but the latter’s oxadiazole-thio moiety may confer rigidity, affecting antiproliferative activity.

Functional Comparisons

  • Kinase Inhibition : Compound 19’s CK1 inhibition (IC₅₀ ~50 nM) suggests that the target compound, with its analogous benzothiazol-pyrazolopyrimidine scaffold, may similarly target kinases but with altered selectivity due to substituent differences.
  • Antimicrobial Activity: The thienopyrimidine-triazole hybrid in showed MIC values of 8–32 µg/mL against bacterial strains, implying that the target compound’s benzothiazol group could enhance membrane penetration for similar applications.
  • Synthetic Utility : The pyrazole-acetamide derivatives in demonstrate reactivity toward thiadiazoles and thiophenes, highlighting the versatility of acetamide side chains in generating diverse heterocycles.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities including anti-cancer and anti-inflammatory effects. The synthesis of such compounds typically involves multi-step chemical reactions, often starting from simpler precursors like 2,6-dichloropyrimidine carboxylic acid and utilizing various coupling reactions to introduce the desired substituents.

Synthetic Route Overview

  • Starting Materials : 2,6-Dichloropyrimidine carboxylic acid.
  • Key Reactions :
    • Knoevenagel Condensation : To form the initial pyrazolo structure.
    • Cross-Coupling Reactions : To attach aromatic groups such as 3-chlorophenyl and 6-methylbenzo[d]thiazole.
    • Thioether Formation : To introduce the thio group linking the pyrazolo and benzo[d]thiazole moieties.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Adenosine Receptor Affinity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant affinity for adenosine receptors, particularly the A1 subtype. The presence of the 3-chlorophenyl group enhances this affinity, making these compounds potential candidates for modulating adenosine signaling pathways in various diseases, including cancer and neurological disorders .

2. Cytotoxicity and Apoptosis Induction

Studies have shown that related compounds induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS). For instance, a derivative similar to our compound was found to selectively induce cell death in hepatoma cells by increasing ROS levels and disrupting mitochondrial membrane potential . This suggests that our compound may also exhibit similar cytotoxic properties.

3. Inhibition of Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit kinases involved in cell proliferation and survival pathways. Specifically, compounds targeting Bruton's tyrosine kinase (Btk) have been developed as therapeutic agents against cancers such as chronic lymphocytic leukemia (CLL) . The potential of our compound to inhibit such kinases warrants further investigation.

Case Study 1: Anticancer Activity

In a recent study involving various pyrazolo[3,4-d]pyrimidine derivatives, compounds with similar structural motifs were tested against multiple cancer cell lines. The results demonstrated significant IC50 values indicating potent anticancer activity. For example, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of related thiazole-containing compounds. These compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of inflammatory mediators. The IC50 values reported were comparable to established anti-inflammatory drugs like celecoxib .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Adenosine Receptor AffinityHigh affinity for A1 receptor; potential therapeutic target
CytotoxicityInduces apoptosis in cancer cells via ROS accumulation
Kinase InhibitionPotential Btk inhibitor; relevant in cancer therapy
Anti-inflammatoryInhibits COX enzymes; reduces inflammation

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include thioacetamide coupling to introduce the sulfur bridge and acylation to attach the benzo[d]thiazole group. Optimization requires:

  • Temperature control (e.g., 60–80°C for cyclization steps) .
  • Solvent selection (DMF or acetonitrile for solubility) .
  • Catalysts such as triethylamine to enhance acylation efficiency . Yields can be monitored via TLC and purified using column chromatography .

Q. How is structural characterization performed for this compound?

Comprehensive characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the pyrazolo-pyrimidine core and thioether linkage .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ ~500–550 Da) .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .

Q. What preliminary biological assays are suitable for screening its activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the pyrazolo-pyrimidine scaffold’s known affinity .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can solubility and stability be evaluated for in vitro studies?

  • Solubility : Test in DMSO/PBS mixtures via HPLC-UV, noting aggregation at concentrations >10 µM .
  • Stability : Incubate in simulated physiological conditions (pH 7.4, 37°C) for 24–48 hours, monitoring degradation by LC-MS .

Q. What structural features correlate with its putative biological activity?

Critical motifs include:

  • The 3-chlorophenyl group, which enhances lipophilicity and target binding .
  • The thioacetamide linker, contributing to hydrogen bonding with enzyme active sites .
  • The 6-methylbenzo[d]thiazole moiety, linked to improved metabolic stability .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Cellular context : Compare activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) .
  • Metabolic interference : Use cytochrome P450 inhibitors to assess off-target effects .

Q. What reaction mechanisms govern its synthetic pathways?

Key mechanistic insights:

  • Thioether formation : Nucleophilic substitution between pyrazolo-pyrimidine and thioacetamide, accelerated by polar aprotic solvents .
  • Acylation : Activation of the carboxylic acid group via EDCI/HOBt, with regioselectivity controlled by steric hindrance .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Prioritize modifications:

  • Pyrazolo-pyrimidine substituents : Replace 3-chlorophenyl with fluorophenyl to evaluate halogen effects on potency .
  • Linker optimization : Substitute thioacetamide with sulfonamide to assess rigidity and binding .
  • Benzo[d]thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. What in silico approaches predict target engagement and selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1M17) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify key residues (e.g., Lys721 in EGFR) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize derivatives .

Q. How to address synthetic challenges in scaling up for in vivo studies?

Critical considerations:

  • Regioselectivity : Use directing groups (e.g., -OMe) to control pyrazolo-pyrimidine cyclization .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Yield improvement : Optimize stoichiometry of thioacetamide coupling (1:1.2 ratio) to minimize byproducts .

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